Photochlor

概要

説明

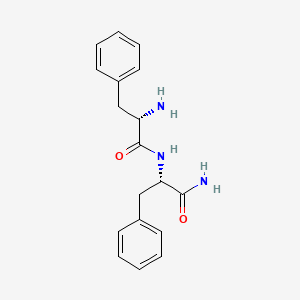

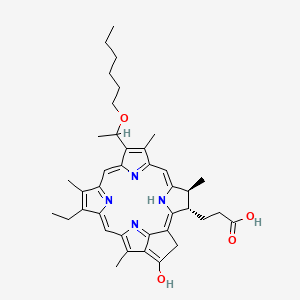

Photochlor, also known as HPPH, is a lipophilic, second-generation, chlorin-based photosensitizer . It selectively accumulates in the cytoplasm of cancer or pre-cancerous cells .

Synthesis Analysis

HPPH is synthesized from methyl pheophorbide, a derivative extracted from spirulina . It can also be loaded onto polyethylene glycol (PEG)-functionalized graphene oxide (GO) via supramolecular π-π stacking .

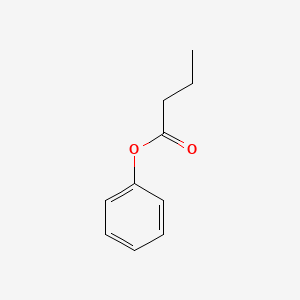

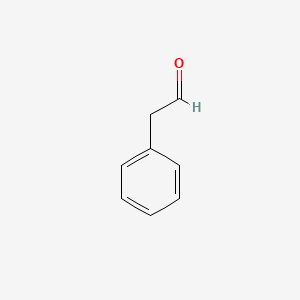

Molecular Structure Analysis

Photochlor has a macrocycle structure . Its molecular structure gives it spectral characteristics and a certain amount of tumor accumulation superior to other photosensitizers .

Chemical Reactions Analysis

There are two types of photochemical pathways in photodynamic therapy (PDT), known as type I and type II reactions . In the type I reaction, the photosensitizer interacts with a biomolecule (or oxygen) resulting in hydrogen atom (or electron) transfer that leads to the production of free radicals .

Physical And Chemical Properties Analysis

Photochlor is a lipophilic compound . It has improved spectral and chemical properties, such as water-solubility and strong light absorption, high singlet oxygen generation .

科学的研究の応用

Photodynamic Therapy (PDT) for Cancer Treatment

HPPH, a second-generation photosensitizer, is undergoing clinical trials for various tumors. It’s a derivative of pyropheophorbide-α and has shown promise in enhancing the effectiveness of PDT . PDT is a non-invasive treatment that involves three fundamental elements: photosensitizers, light, and reactive oxygen species (ROS). HPPH’s role in PDT is crucial as it helps generate ROS when activated by light, leading to tumor cell destruction.

Structural Modifications for Multimodal Applications

The evolution of third-generation photosensitizers based on HPPH involves structural modifications that allow for multimodal applications. These modifications aim to improve imaging localization and provide superior anti-tumor effects . By combining multifunctional compounds, researchers can create more effective treatments that can be visualized and tracked within the body.

Enhanced Imaging Localization

One of the key advancements in HPPH-based photosensitizers is the improved imaging localization. This allows for precise targeting of cancer cells while minimizing damage to surrounding healthy tissue. Enhanced imaging also facilitates the monitoring of treatment progress and the assessment of tumor response to therapy .

Anti-Tumor Effects

HPPH has been shown to have significant anti-tumor effects. Its ability to produce ROS effectively leads to the destruction of cancer cells. The compound’s design focuses on maximizing these effects to improve patient outcomes and reduce the likelihood of tumor recurrence .

Personalized Diagnosis and Treatment Methodologies

Research into HPPH also emphasizes the importance of personalized diagnosis and treatment methodologies. By understanding the specific characteristics of a patient’s tumor, HPPH-based treatments can be tailored to achieve the best possible results. This personalized approach is expected to enhance the overall effectiveness of PDT .

Advancements in Third-Generation Photosensitizers

Third-generation photosensitizers based on HPPH represent a significant leap forward in cancer treatment. These advanced compounds are designed to be more effective, less toxic, and more targeted than their predecessors. They hold the potential to revolutionize the way we approach cancer therapy, making treatments more tolerable and less invasive .

作用機序

Target of Action

HPPH, also known as DOB7Y3RSX0 or Photochlor, is a photosensitizer used in photodynamic therapy . The primary targets of HPPH are cancer cells, where it accumulates and interacts with light and oxygen to produce cytotoxic effects .

Biochemical Pathways

The biochemical pathways affected by HPPH primarily involve the generation of reactive oxygen species (ROS). The ROS produced can lead to necrosis within the tumor . Additionally, the molecular effects of HPPH on biochemical pathways in cancer cells can be probed effectively with the help of advanced mass spectrometry .

Pharmacokinetics

The pharmacokinetics of HPPH involves its distribution and clearance in the body. It has been found that HPPH has a volume of distribution (VC) of 2.40 liters/m2, a steady-state volume (VSS) of 9.58 liters/m2, a systemic clearance (CL) of 0.0296 liter/h/m2, and a distributional clearance (CLD) of 0.144 liter/h/m2 . These parameters are independent of dose, and clearance increases with age .

Result of Action

The result of HPPH’s action is the destruction of cancer cells and the impediment of tumor oxygen supply due to vascular damage . This leads to necrosis within the tumor . Clinical trials have shown the therapeutic potential of HPPH for the treatment of esophageal cancer and non-small cell lung cancer .

Action Environment

The action of HPPH is influenced by environmental factors such as light and oxygen. The presence of light is crucial for the activation of HPPH, and the efficacy of the therapy can be controlled spatially and temporally by irradiation . The presence of oxygen is also essential for the generation of reactive oxygen species .

Safety and Hazards

将来の方向性

Photodynamic therapy (PDT), which uses photosensitizers like Photochlor, shows promising photo-efficacy for superficial and internal tumors . The dual application of light and photochemotherapeutic agents allows accurate cancer targeting, low invasiveness, and novel mechanisms of action . Current advances in new light sources and photoactive agents are encouraging for future development .

特性

IUPAC Name |

3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H48N4O4/c1-8-10-11-12-15-47-24(7)36-22(5)30-17-29-21(4)26(13-14-35(45)46)38(42-29)27-16-34(44)37-23(6)31(43-39(27)37)18-32-25(9-2)20(3)28(40-32)19-33(36)41-30/h17-19,21,24,26,42,44H,8-16H2,1-7H3,(H,45,46)/t21-,24?,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUBADHCONCMPA-USOGPTGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6C(C(C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6[C@H]([C@@H](C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H48N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028872 | |

| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149402-51-7 | |

| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149402517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-HEXYLOXYETHYL)-2-DEVINYLPYROPHEOPHORBIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOB7Y3RSX0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Adenosine-5'-[phenylalaninyl-phosphate]](/img/structure/B1677655.png)